Ethyl (R)-2-Hydroxy-4-phenylbutyrate
Overview
Description
Ethyl (R)-2-Hydroxy-4-phenylbutyrate, is a chiral ester compound with the molecular formula C12H16O3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors such as Cilazapril, Benazepril, and Enalapril . This compound is characterized by its ability to form enantiomers, which are molecules that are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-4-phenylbutyrate can be synthesized through several methods. One common approach involves the reduction of ethyl 2-oxo-4-phenylbutyrate using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of ethyl 2-hydroxy-4-phenylbutyrate often involves biocatalytic processes. For example, the use of baker’s yeast (Saccharomyces cerevisiae) has been reported for the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to produce the desired chiral ester . This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-phenylbutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 2-oxo-4-phenylbutyrate.
Reduction: Ethyl 2-hydroxy-4-phenylbutanol.
Substitution: Ethyl 2-halo-4-phenylbutyrate.
Scientific Research Applications
Ethyl 2-hydroxy-4-phenylbutyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-4-phenylbutyrate primarily involves its role as an intermediate in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are related to the renin-angiotensin system .
Comparison with Similar Compounds
Ethyl 2-hydroxy-4-phenylbutyrate can be compared with other similar compounds such as:
Ethyl 2-hydroxy-4-phenylbutanoate: Similar in structure but differs in the position of the hydroxyl group.
Ethyl 2-oxo-4-phenylbutyrate: The oxidized form of ethyl 2-hydroxy-4-phenylbutyrate.
Ethyl 2-hydroxy-4-phenylbutanol: The reduced form of ethyl 2-hydroxy-4-phenylbutyrate.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of ethyl 2-hydroxy-4-phenylbutyrate in pharmaceutical synthesis.
Biological Activity
Ethyl (R)-2-hydroxy-4-phenylbutyrate, commonly referred to as (R)-HPBE, is a significant compound in pharmaceutical chemistry, particularly as a chiral intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. This article explores the biological activity of (R)-HPBE, focusing on its synthesis, enzymatic activity, and applications in drug development.
- Molecular Formula : C12H16O3
- Molecular Weight : 208.257 g/mol
- CAS Number : 90315-82-5
- IUPAC Name : Ethyl (2R)-2-hydroxy-4-phenylbutanoate
Synthesis Methods
The synthesis of (R)-HPBE has been achieved through various biocatalytic processes:
-
Microbial Reduction :
- The compound can be produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate using strains such as Rhodotorula minuta and Candida holmii, which have demonstrated high enantiomeric excess (ee) values of 95% and 94%, respectively .
- A study highlighted the use of an interface bioreactor where C. holmii was employed to achieve significant yields through optimized fermentation conditions .
-
Recombinant Enzymatic Processes :
- Recombinant E. coli strains expressing a novel NADPH-dependent carbonyl reductase gene and glucose dehydrogenase have shown excellent catalytic activity, achieving over 98.5% ee for α-ketoesters .
- The biocatalytic process was enhanced by using an aqueous/organic biphasic system, which improved the overall yield and purity of the product .
Biological Activity and Mechanism
This compound is primarily noted for its role as a precursor in the synthesis of various ACE inhibitors, which are critical in treating hypertension and heart failure. The biological activity can be summarized as follows:
- ACE Inhibition : (R)-HPBE is involved in the production of several ACE inhibitors, including Cilazapril, Benazepril, and Enalapril. These compounds function by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating heart failure symptoms .
- Biocatalytic Efficiency : The efficiency of biocatalysts like recombinant E. coli strains has been demonstrated through their ability to produce (R)-HPBE with high stereoselectivity and yield. For instance, one study reported a catalyst yield of 31.7 g product/g catalyst under optimized conditions .
Case Studies
- Production via Biotransformation :
-
Optimization Studies :
- Research on optimizing the biocatalytic conditions revealed that varying substrate concentrations and cofactor availability significantly impacted the production rate of (R)-HPBE. For example, using a substrate concentration of 75 mM with specific biocatalyst concentrations yielded up to 49 mM of (R)-HPBA within hours .
Summary Table
Parameter | Value |
---|---|
Molecular Formula | C12H16O3 |
Molecular Weight | 208.257 g/mol |
Enantiomeric Excess | >98% |
Primary Application | ACE Inhibitor Synthesis |
Key Microbial Strains | Rhodotorula minuta, C. holmii |
Production Method | Microbial Reduction |
Properties
IUPAC Name |
ethyl 2-hydroxy-4-phenylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869054 | |
Record name | Ethyl 2-hydroxy-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7226-83-7 | |
Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98PT8ZK21T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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